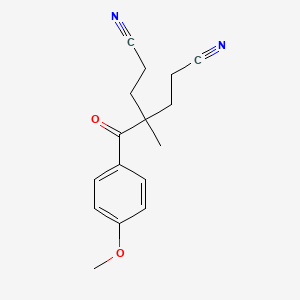
4-(4-Methoxybenzoyl)-4-methylheptanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxybenzoyl)-4-methylheptanedinitrile is an organic compound characterized by the presence of a methoxybenzoyl group attached to a heptanedinitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoyl)-4-methylheptanedinitrile typically involves the reaction of 4-methoxybenzoyl chloride with a suitable heptanedinitrile precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxybenzoyl)-4-methylheptanedinitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-(4-Formylbenzoyl)-4-methylheptanedinitrile or 4-(4-Carboxybenzoyl)-4-methylheptanedinitrile.
Reduction: 4-(4-Methoxybenzoyl)-4-methylheptanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxybenzoyl)-4-methylheptanedinitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxybenzoyl)-4-methylheptanedinitrile involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The nitrile groups may also participate in covalent modifications of target proteins, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the heptanedinitrile backbone.
4-Methoxybenzoyl chloride: A precursor in the synthesis of 4-(4-Methoxybenzoyl)-4-methylheptanedinitrile.
4-Methoxybenzyl alcohol: Contains the methoxybenzyl group but differs in its functional groups and reactivity.
Uniqueness
This compound is unique due to its combination of methoxybenzoyl and heptanedinitrile groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
5423-18-7 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
4-(4-methoxybenzoyl)-4-methylheptanedinitrile |
InChI |
InChI=1S/C16H18N2O2/c1-16(9-3-11-17,10-4-12-18)15(19)13-5-7-14(20-2)8-6-13/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
HELRQCYUCJKKCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC#N)(CCC#N)C(=O)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


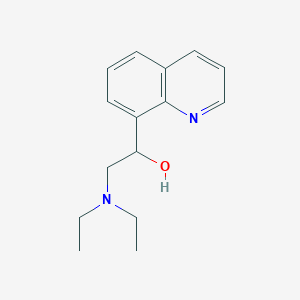


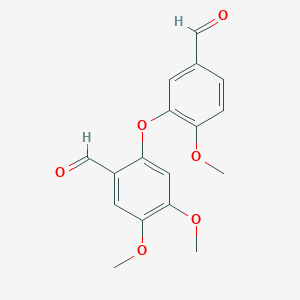
![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)

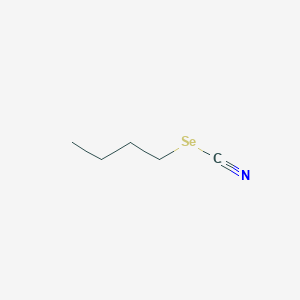
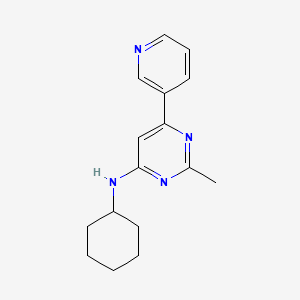
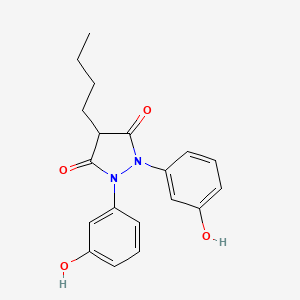
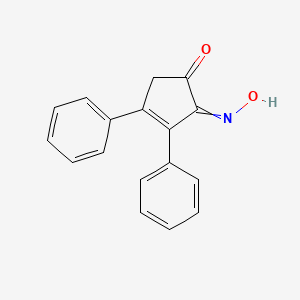
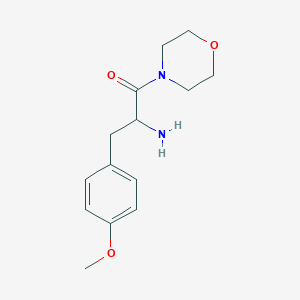
![2-(Carboxymethyl)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14740812.png)


